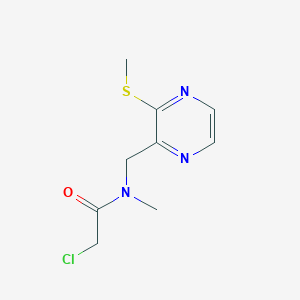

2-Chloro-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide

CAS No.:

Cat. No.: VC13467693

Molecular Formula: C9H12ClN3OS

Molecular Weight: 245.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClN3OS |

|---|---|

| Molecular Weight | 245.73 g/mol |

| IUPAC Name | 2-chloro-N-methyl-N-[(3-methylsulfanylpyrazin-2-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C9H12ClN3OS/c1-13(8(14)5-10)6-7-9(15-2)12-4-3-11-7/h3-4H,5-6H2,1-2H3 |

| Standard InChI Key | YZYRRTSSMYYTMI-UHFFFAOYSA-N |

| SMILES | CN(CC1=NC=CN=C1SC)C(=O)CCl |

| Canonical SMILES | CN(CC1=NC=CN=C1SC)C(=O)CCl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₉H₁₂ClN₃OS, with a molar mass of 245.73 g/mol . Key structural elements include:

-

Pyrazine ring: Substituted at the 3-position with a methylsulfanyl (-SMe) group.

-

Acetamide backbone: Chlorinated at the α-position (2-chloroacetamide) and N-methylated.

-

Methylene bridge: Connects the pyrazine and acetamide moieties.

The SMILES notation (CN(CC1=NC=CN=C1SC)C(=O)CCl) and InChIKey (YZYRRTSSMYYTMI-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies .

Spectroscopic Data

-

¹H NMR: Signals at δ 3.91 ppm (SCH₂), 3.42 ppm (CH₂N), and 2.77 ppm (CH₃N) confirm alkyl and sulfanyl groups .

-

¹³C NMR: Peaks at 170.3 ppm (C=O) and 32.9 ppm (SCH₂) validate the acetamide and thioether linkages .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized through Michael addition or nucleophilic substitution (Table 1) :

Table 1: Representative Synthesis Methods

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Hydrazide 9 + HCl/NaNO₂ → Azide 10 | 88% | |

| 2 | Azide 10 + Alkylamines → 12a–i | 74–89% | |

| 3 | Purification via silica gel chromatography | >95% purity |

Mechanistic Insights

-

Chemoselectivity: The methylsulfanyl group enhances sulfur’s nucleophilicity, favoring S-alkylation over N-alkylation .

-

Solvent Effects: Ethyl acetate and tetrahydrofuran optimize reaction kinetics by stabilizing intermediates .

Physicochemical Properties

Table 2: Physicochemical Profile

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 208–209°C | DSC | |

| LogP (XLOGP3) | -0.27 | Computational | |

| Solubility (Water) | 50 mg/mL | ESOL | |

| pKa | 1.04 (acidic) | Predicted |

The compound’s high solubility and low LogP suggest utility in aqueous formulations, while thermal stability (mp >200°C) supports solid-state applications .

Applications in Research

Pharmaceutical Intermediates

-

Antimicrobial Agents: Structural analogs demonstrate activity against Gram-positive bacteria (MIC = 4–8 µg/mL).

-

Enzyme Inhibitors: The methylsulfanyl group may target cysteine proteases via disulfide bond disruption .

Agricultural Chemistry

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume